molecular formula C21H21F3N6O2 B2616609 (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034342-74-8

(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No. B2616609
CAS RN: 2034342-74-8
M. Wt: 446.434
InChI Key: OPXFNRUFTIJJDJ-UHFFFAOYSA-N
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Description

(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21F3N6O2 and its molecular weight is 446.434. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Applications

  • A compound closely related to the one , named Epimidin, has shown promise as a new anticonvulsant drug candidate. An HPLC method for determining related substances in this potential active pharmaceutical ingredient has been developed and validated. This process involved stability assessments under various conditions, such as high temperature and exposure to strong acids and bases (Severina et al., 2021).

Imaging Agent in Parkinson's Disease

  • The compound HG-10-102-01, which shares structural similarities with (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, has been synthesized and proposed as a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease. This compound's synthesis involved multiple steps and resulted in high radiochemical yield and purity (Wang et al., 2017).

Molecular Interaction Studies

  • Another structurally related compound, SR141716, has been studied for its interaction with the CB1 cannabinoid receptor. This research involved conformational analyses and 3D-quantitative structure-activity relationship models, suggesting key insights into how these compounds interact with receptors at the molecular level (Shim et al., 2002).

Synthesis of Novel Derivatives

  • Research has also been conducted on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from similar compounds. These new chemical structures were evaluated for cyclooxygenase inhibitors and showed significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

Antimicrobial and Antiproliferative Activities

  • Novel heterocyclic compounds, synthesized from reactions involving similar structures, exhibited notable antimicrobial and in vitro anticancer activities. Molecular docking studies further provided insights into their mechanism of action (Fahim et al., 2021).

Mechanism of Action

properties

IUPAC Name

[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N6O2/c1-28-17(11-16(27-28)14-4-3-5-15(10-14)32-2)20(31)30-8-6-29(7-9-30)19-12-18(21(22,23)24)25-13-26-19/h3-5,10-13H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXFNRUFTIJJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

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